molecular formula C9H12O B14659170 1,3-Cyclohexadiene-5-propanal CAS No. 40954-60-7

1,3-Cyclohexadiene-5-propanal

Cat. No.: B14659170
CAS No.: 40954-60-7
M. Wt: 136.19 g/mol
InChI Key: CUEATJFSTUTZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Cyclohexadiene-5-propanal is an organic compound with a unique structure that combines a cyclohexadiene ring with a propanal side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Cyclohexadiene-5-propanal can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene derivative. This intermediate can then be further functionalized to introduce the propanal group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by selective functionalization steps. The reaction conditions are optimized to maximize yield and purity, often involving high temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

1,3-Cyclohexadiene-5-propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Cyclohexadiene-5-propanal has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex cyclic structures.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1,3-cyclohexadiene-5-propanal involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

40954-60-7

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

3-cyclohexa-2,4-dien-1-ylpropanal

InChI

InChI=1S/C9H12O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5,8-9H,4,6-7H2

InChI Key

CUEATJFSTUTZKH-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=CC1CCC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.